

Application Note: Comprehensive Analytical Characterization of 6-Oxaspiro[1]octane-5-carboxylic Acid

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Compound of Interest

Compound Name:	6-Oxaspiro[2.5]octane-5-carboxylic acid
CAS No.:	2383651-96-3
Cat. No.:	B13476297

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Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Document Type: Technical Protocol & Methodological Guide

Introduction & Scientific Rationale

In modern drug discovery, the transition from flat, aromatic scaffolds to three-dimensional architectures is a proven strategy for improving physicochemical properties. The **1** and metabolic stability, making them highly sought-after building blocks **[1]**.

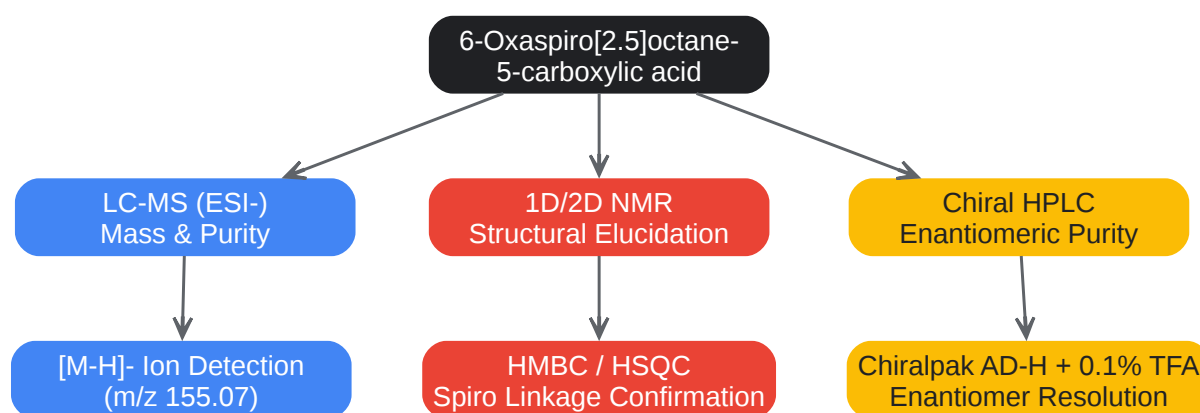
6-Oxaspiro[2]octane-5-carboxylic acid is a specialized spirocyclic intermediate featuring a cyclopropane ring fused to a tetrahydropyran (THP) core, with a carboxylic acid functional group situated at the chiral C5 position. Because of its complex 3D geometry and the presence of a stereocenter, rigorous analytical characterization is required to confirm its structural integrity, isotopic mass, and enantiomeric purity before downstream integration into active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Profile

Property	Value / Description
Chemical Name	6-Oxaspiro[2]octane-5-carboxylic acid
Molecular Formula	C ₈ H ₁₂ O ₃
Monoisotopic Mass	156.0786 Da
Key Structural Features	Spiro[2]octane core, alpha-alkoxy carboxylic acid, C5 stereocenter

Analytical Strategy & Workflow

To establish a self-validating analytical profile, we employ an orthogonal testing strategy. Mass spectrometry confirms the molecular weight, multidimensional NMR maps the specific spirocyclic connectivity, and chiral chromatography resolves the C5 enantiomers.



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Figure 1: Analytical workflow for the characterization of 6-Oxaspiro[2]octane-5-carboxylic acid.

Experimental Protocols & Causality

Protocol 3.1: High-Resolution LC-MS (ESI-Negative Mode)

Causality & Principle: Carboxylic acids are highly polar and readily deprotonate³, providing superior signal-to-noise ratios compared to positive mode^[3]. Furthermore,⁴ is recommended to maintain a stable droplet pH while allowing sufficient volatility for gas-phase ion formation without suppressing the carboxylate signal^[4].

Step-by-Step Method:

- Sample Preparation: Dissolve the compound in Methanol:Water (50:50, v/v) to a final concentration of 10 µg/mL.
- System Suitability (Self-Validation): Inject a blank solvent followed by a benzoic acid standard. Ensure the mass error for the standard is < 5 ppm before proceeding.
- Chromatography: Inject 2 µL onto a C18 column (50 × 2.1 mm, 1.8 µm) maintained at 40 °C.
- Gradient: Run a 5-minute linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid) at 0.4 mL/min.
- Detection: Monitor the exact mass $[M-H]^-$ at m/z 155.0714.

Protocol 3.2: Structural Elucidation via 1D and 2D NMR

Causality & Principle: The unique spirocyclic junction requires multidimensional NMR to prove connectivity. DMSO-d₆ is selected over CDCl₃ because its strong hydrogen-bonding capability disrupts carboxylic acid dimerization, yielding a sharp, quantifiable hydroxyl proton signal. HMBC (Heteronuclear Multiple Bond Correlation) is the critical self-validating step: observing a ³JCH correlation from the cyclopropane protons to the C4 and C8 carbons of the THP ring unambiguously confirms the intact spiro-fusion.

Step-by-Step Method:

- Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.
- ¹H NMR Acquisition: Acquire 16 scans at 298 K (400 or 600 MHz). Look for the characteristic upfield cyclopropane multiplets (~0.4 - 0.7 ppm) and the downfield C5 methine proton (~4.15 ppm) adjacent to the oxygen and carbonyl.

- 2D NMR (HSQC & HMBC): Acquire HSQC to map direct C-H attachments. Acquire HMBC to trace the long-range coupling across the quaternary spiro carbon (C3, ~18.5 ppm).

Protocol 3.3: Enantiomeric Purity Determination via Chiral HPLC

Causality & Principle: The C5 position is a stereocenter. Normal-phase chiral chromatography utilizing a polysaccharide-based stationary phase is ideal. However,^{5[5]}. Without TFA, the free carboxylic acid interacts non-specifically with the stationary phase, causing severe peak tailing.

Step-by-Step Method:

- Sample Preparation: Dissolve the analyte in n-Hexane/Isopropanol (80:20) to 1 mg/mL.
- System Suitability (Self-Validation): Inject a racemic standard of the compound. Verify that the resolution factor (R_s) between the (R) and (S) enantiomers is ≥ 2.0 .
- Chromatography: Use a Chiralpak AD-H column (250 × 4.6 mm, 5 μ m) at 25 °C.
- Mobile Phase: Isocratic flow of n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v) at 1.0 mL/min.
- Detection: Monitor UV absorbance at 210 nm.

Data Presentation

Table 2: Expected NMR Chemical Shifts (Simulated for C₈H₁₂O₃)

Nucleus	Position	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
¹ H	COOH	12.50	br s	1H	Carboxylic acid proton
¹ H	C5	4.15	dd	1H	THP ring, α to O and COOH
¹ H	C7	3.65	m	2H	THP ring, α to O
¹ H	C4	1.85	m	2H	THP ring, adjacent to spiro
¹ H	C1, C2	0.45 - 0.70	m	4H	Cyclopropane protons
¹³ C	COOH	172.5	-	-	Carbonyl carbon
¹³ C	C5	75.2	-	-	THP ring, α to O and COOH
¹³ C	C3	18.5	-	-	Spiro quaternary carbon

Table 3: Chromatographic and Mass Spectrometry Parameters

Parameter	LC-MS (ESI-Negative)	Chiral HPLC (Normal Phase)
Column	C18 (50 × 2.1 mm, 1.8 μm)	Chiralpak AD-H (250 × 4.6 mm, 5 μm)
Mobile Phase A	Water + 0.1% Formic Acid	n-Hexane + 0.1% TFA
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	Isopropanol + 0.1% TFA
Gradient / Flow	5% to 95% B (5 min) @ 0.4 mL/min	Isocratic 80:20 (A:B) @ 1.0 mL/min
Detection Target	[M-H] ⁻ at m/z 155.07	UV 210 nm; Rs ≥ 2.0

References

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